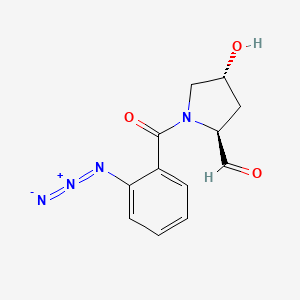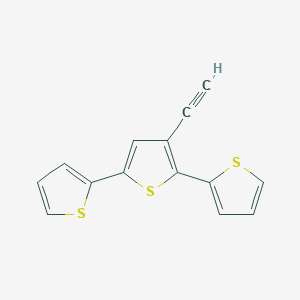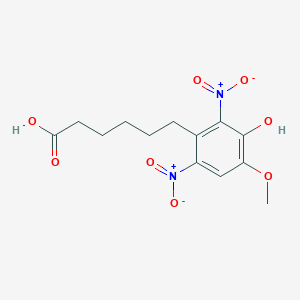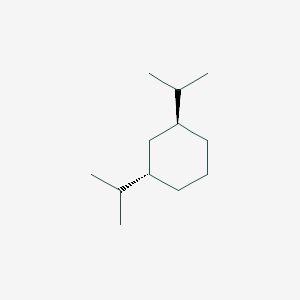![molecular formula C36H28I2S3 B14244935 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide CAS No. 203927-87-1](/img/structure/B14244935.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is a complex organosulfur compound It is characterized by its unique structure, which includes two diphenylsulfanium groups connected by a sulfanediyl bridge to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide typically involves the reaction of diphenylsulfide with a suitable halogenating agent to form diphenylsulfonium halide. This intermediate is then reacted with a phenylene-based sulfanediyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenylsulfide derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in polymers.
Wirkmechanismus
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide involves its interaction with cellular components. The sulfonium groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an oxidative stress inducer, affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsulfide: A simpler analog with similar reactivity but lacking the sulfanediyl bridge.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Phenylene-based Sulfanium Compounds: Compounds with similar structural motifs but different substituents.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide is unique due to its dual sulfonium groups and the sulfanediyl-phenylene linkage. This structure imparts distinct reactivity and potential for diverse applications compared to simpler analogs.
Eigenschaften
CAS-Nummer |
203927-87-1 |
|---|---|
Molekularformel |
C36H28I2S3 |
Molekulargewicht |
810.6 g/mol |
IUPAC-Name |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diiodide |
InChI |
InChI=1S/C36H28S3.2HI/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;/h1-28H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SZJGPRWBYLPIIC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-(2-hydroxyphenyl)methanone](/img/structure/B14244874.png)

![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)


![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)


![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)

![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

